2,3-Dibromo-5-(tert-butyl)phenylboronic Acid
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Overview
Description
2,3-Dibromo-5-(tert-butyl)phenylboronic Acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of two bromine atoms and a tert-butyl group attached to a phenyl ring, which is further bonded to a boronic acid group. The unique structure of this compound makes it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-(tert-butyl)phenylboronic Acid typically involves the bromination of 5-(tert-butyl)phenylboronic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the phenyl ring. The process generally involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar bromination techniques but optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-5-(tert-butyl)phenylboronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound, where it acts as a boronic acid reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) and a suitable solvent (e.g., DMF) are used.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2,3-Dibromo-5-(tert-butyl)phenylboronic Acid has diverse applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The primary mechanism of action of 2,3-Dibromo-5-(tert-butyl)phenylboronic Acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product . The bromine atoms can participate in electrophilic substitution reactions, where they are replaced by nucleophiles .
Comparison with Similar Compounds
- 3,5-Dibromo-4-(tert-butyl)phenylboronic Acid
- 2,4-Dibromo-5-(tert-butyl)phenylboronic Acid
- 2,3-Dichloro-5-(tert-butyl)phenylboronic Acid
Comparison: 2,3-Dibromo-5-(tert-butyl)phenylboronic Acid is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, this compound may offer distinct advantages in terms of reaction conditions and product yields in Suzuki-Miyaura coupling reactions .
Properties
Molecular Formula |
C10H13BBr2O2 |
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Molecular Weight |
335.83 g/mol |
IUPAC Name |
(2,3-dibromo-5-tert-butylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BBr2O2/c1-10(2,3)6-4-7(11(14)15)9(13)8(12)5-6/h4-5,14-15H,1-3H3 |
InChI Key |
PZGCQNIBWVVMCO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Br)Br)C(C)(C)C)(O)O |
Origin of Product |
United States |
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